molecular formula C16H15ClF2N4O3 B10945936 2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-nitrophenyl)acetamide

2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-nitrophenyl)acetamide

Cat. No.: B10945936
M. Wt: 384.76 g/mol
InChI Key: MAQBPAVVGIOCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-nitrophenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with chloro, cyclopropyl, and difluoromethyl groups, as well as an acetamide moiety linked to a nitrophenyl group. Its distinct structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-nitrophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, introduction of the chloro, cyclopropyl, and difluoromethyl substituents, and subsequent coupling with the nitrophenyl acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.

    Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-nitrophenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
  • 2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide
  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides

Uniqueness

Compared to similar compounds, 2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-nitrophenyl)acetamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C16H15ClF2N4O3

Molecular Weight

384.76 g/mol

IUPAC Name

2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]-N-(4-methyl-2-nitrophenyl)acetamide

InChI

InChI=1S/C16H15ClF2N4O3/c1-8-2-5-10(11(6-8)23(25)26)20-12(24)7-22-15(9-3-4-9)13(17)14(21-22)16(18)19/h2,5-6,9,16H,3-4,7H2,1H3,(H,20,24)

InChI Key

MAQBPAVVGIOCAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=C(C(=N2)C(F)F)Cl)C3CC3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.